(2-Fluorobenzo[d]oxazol-4-yl)methanamine
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Overview
Description
(2-Fluorobenzo[d]oxazol-4-yl)methanamine is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring. The fluorine atom at the 2-position and the methanamine group at the 4-position of the benzoxazole ring make this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorobenzo[d]oxazol-4-yl)methanamine typically involves the reaction of 2-fluorobenzoic acid with appropriate reagents to form the benzoxazole ring, followed by the introduction of the methanamine group. One common method involves the cyclization of 2-fluorobenzoic acid with o-aminophenol in the presence of a dehydrating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3). The resulting intermediate is then treated with formaldehyde and ammonia to introduce the methanamine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Fluorobenzo[d]oxazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced forms of the compound.
Substitution: The fluorine atom in the benzoxazole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products Formed
Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the benzoxazole ring.
Substitution: Benzoxazole derivatives with various substituted groups replacing the fluorine atom.
Scientific Research Applications
(2-Fluorobenzo[d]oxazol-4-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (2-Fluorobenzo[d]oxazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(6-Fluorobenzo[d]oxazol-2-yl)methanamine: Similar structure but with the fluorine atom at the 6-position.
2-(6-Fluorobenzo[d]oxazol-2-yl)ethan-1-amine: Similar structure with an ethylamine group instead of methanamine.
(6-Methoxybenzo[d]thiazol-2-yl)methanamine: Contains a methoxy group and a thiazole ring instead of benzoxazole.
Uniqueness
(2-Fluorobenzo[d]oxazol-4-yl)methanamine is unique due to the specific positioning of the fluorine atom and the methanamine group, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct properties and applications compared to other similar compounds .
Properties
Molecular Formula |
C8H7FN2O |
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Molecular Weight |
166.15 g/mol |
IUPAC Name |
(2-fluoro-1,3-benzoxazol-4-yl)methanamine |
InChI |
InChI=1S/C8H7FN2O/c9-8-11-7-5(4-10)2-1-3-6(7)12-8/h1-3H,4,10H2 |
InChI Key |
VTLVJKQEUWYXHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)F)CN |
Origin of Product |
United States |
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